Cas no 130396-60-0 (Benzyl N-(3-hydroxycyclobutyl)carbamate)

Benzyl N-(3-hydroxycyclobutyl)carbamate is a carbamate derivative featuring a cyclobutyl ring with a hydroxyl functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its versatile reactivity, particularly as a protected intermediate for amine and alcohol functionalization. The benzyl carbamate (Cbz) group serves as a protective moiety for amines, offering stability under various reaction conditions while allowing selective deprotection. The 3-hydroxycyclobutyl moiety provides a rigid, strained ring system, which can be leveraged in the design of bioactive molecules or as a conformational constraint in peptidomimetics. Its structural features make it a valuable building block for pharmaceutical research and complex molecular architectures.
Benzyl N-(3-hydroxycyclobutyl)carbamate structure
130396-60-0 structure
Product name:Benzyl N-(3-hydroxycyclobutyl)carbamate
CAS No:130396-60-0
MF:C12H15NO3
Molecular Weight:221.252403497696
MDL:MFCD17011810
CID:1230159
PubChem ID:19794302

Benzyl N-(3-hydroxycyclobutyl)carbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-(3-hydroxycyclobutyl)carbamate
    • (3-Hydroxy-cyclobutyl)-carbamic acid benzyl ester
    • PubChem17633
    • SureCN9470730
    • CTK8C6645
    • PB28626
    • PB36590
    • PB38582
    • AM807522
    • Benzyl 3-hydroxycyclobutylcarbamate
    • Benzyl 3-hydroxycyclobutylcarbamate - B12365
    • benzyl cis-3-hydroxycyclobutylcarbamate
    • EN300-7008175
    • AM807523
    • DTXSID10599995
    • benzyl ((cis)-3-hydroxycyclobutyl)carbaMate
    • trans-3-(Cbz-amino)cyclobutan-1-ol
    • AS-34812
    • CS-0047747
    • EN300-5004306
    • benzyl (trans-3-hydroxycyclobutyl)carbamate
    • 1403766-86-8
    • CS-0049665
    • benzyl ((trans)-3-hydroxycyclobutyl)carbaMate
    • benzyl (1r,3r)-3-hydroxycyclobutylcarbamate
    • SY100067
    • 937376-05-1
    • cis-3-(Cbz-amino)cyclobutan-1-ol
    • AKOS025291231
    • SB21755
    • DTXSID301173982
    • Carbamic acid, N-(cis-3-hydroxycyclobutyl)-, phenylmethyl ester
    • AS-34811
    • EN300-6997343
    • BENZYL N-[(1R,3R)-3-HYDROXYCYCLOBUTYL]CARBAMATE
    • P11984
    • MFCD23106305
    • 3-(Cbz-amino)cyclobutan-1-ol
    • N-(Benzyloxycarbonyl)-3-amino-1-cyclobutanol
    • cis-3-(Cbz-amino)cyclobutanol
    • BCFMGQOQYWGLIL-UHFFFAOYSA-N
    • SCHEMBL15221619
    • benzyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate
    • BCFMGQOQYWGLIL-PHIMTYICSA-N
    • Benzyl(cis-3-hydroxycyclobutyl)carbamate
    • MFCD23106304
    • AKOS015156934
    • CS-0049815
    • trans-3-(Cbz-amino)cyclobutanol
    • SCHEMBL15221598
    • AS-51144
    • SB21756
    • 130396-60-0
    • Benzyl (cis-3-hydroxycyclobutyl)carbamate
    • SY098737
    • trans-Benzyl 3-hydroxycyclobutylcarbamate
    • DB-189544
    • SCHEMBL9470730
    • benzyl (3-hydroxycyclobutyl)carbamate
    • SY108790
    • DB-213563
    • cis-Benzyl 3-hydroxycyclobutylcarbamate
    • AMY35169
    • 3-(Cbz-amino)cyclobutanol
    • AKOS025291230
    • MFCD17011810
    • BCFMGQOQYWGLIL-XYPYZODXSA-N
    • Carbamic acid, (3-hydroxycyclobutyl)-, phenylmethyl ester (9CI)
    • Benzyl N-(3-hydroxycyclobutyl)carbamate
    • MDL: MFCD17011810
    • インチ: InChI=1S/C12H15NO3/c14-11-6-10(7-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15)
    • InChIKey: BCFMGQOQYWGLIL-UHFFFAOYSA-N
    • SMILES: OC1CC(C1)NC(=O)OCC1=CC=CC=C1

計算された属性

  • 精确分子量: 221.10519334g/mol
  • 同位素质量: 221.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 232
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 58.6Ų

Benzyl N-(3-hydroxycyclobutyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM294639-5g
Benzyl (3-hydroxycyclobutyl)carbamate
130396-60-0 95%+
5g
$377 2023-03-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-B12365-5g
Benzyl 3-hydroxycyclobutylcarbamate - B12365
130396-60-0 95+%
5g
4702.0CNY 2021-07-14
eNovation Chemicals LLC
D552375-5G
BENZYL N-(3-HYDROXYCYCLOBUTYL)CARBAMATE
130396-60-0 95%
5g
$275 2024-05-23
abcr
AB458470-1g
Benzyl 3-hydroxycyclobutylcarbamate; .
130396-60-0
1g
€176.10 2025-02-20
abcr
AB458470-5 g
Benzyl 3-hydroxycyclobutylcarbamate; .
130396-60-0
5g
€561.00 2023-07-18
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB06649-25g
benzyl N-(3-hydroxycyclobutyl)carbamate
130396-60-0 95%
25g
$670 2023-09-07
Alichem
A019139617-1g
Benzyl (3-hydroxycyclobutyl)carbamate
130396-60-0 95%
1g
506.94 USD 2021-05-31
Enamine
EN300-5004306-1.0g
benzyl N-(3-hydroxycyclobutyl)carbamate
130396-60-0
1g
$1214.0 2023-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-B12365-1g
Benzyl 3-hydroxycyclobutylcarbamate - B12365
130396-60-0 95+%
1g
1425CNY 2021-05-07
Enamine
EN300-5004306-5.0g
benzyl N-(3-hydroxycyclobutyl)carbamate
130396-60-0
5g
$3520.0 2023-05-24

Benzyl N-(3-hydroxycyclobutyl)carbamate 関連文献

Benzyl N-(3-hydroxycyclobutyl)carbamateに関する追加情報

Benzyl N-(3-hydroxycyclobutyl)carbamate (CAS No. 130396-60-0): An Overview of Its Properties, Applications, and Recent Research

Benzyl N-(3-hydroxycyclobutyl)carbamate (CAS No. 130396-60-0) is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzyl group and a 3-hydroxycyclobutyl moiety. These structural elements contribute to its diverse chemical and biological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of Benzyl N-(3-hydroxycyclobutyl)carbamate can be represented as C12H15NO3. The presence of the hydroxyl group on the cyclobutyl ring imparts significant reactivity and functional versatility to the molecule. This compound is often used as a protecting group for amino functionalities in complex molecule synthesis, where it can be selectively introduced and removed under mild conditions.

Recent research has highlighted the potential applications of Benzyl N-(3-hydroxycyclobutyl)carbamate in the development of novel therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit promising activity against various diseases, including cancer and neurodegenerative disorders. The hydroxyl group on the cyclobutyl ring can be modified to enhance the pharmacological properties of the final product, such as solubility, stability, and bioavailability.

In the context of medicinal chemistry, Benzyl N-(3-hydroxycyclobutyl)carbamate has been utilized as a key intermediate in the synthesis of peptidomimetics and small molecule inhibitors. Peptidomimetics are designed to mimic the structure and function of peptides but with improved pharmacological properties. The cyclobutyl ring in this compound provides conformational constraints that can enhance binding affinity to target proteins, making it an attractive scaffold for drug design.

One notable application of Benzyl N-(3-hydroxycyclobutyl)carbamate is in the development of inhibitors for protein-protein interactions (PPIs). PPIs are critical for many cellular processes, and their dysregulation is associated with various diseases. Recent studies have demonstrated that derivatives of this compound can effectively disrupt specific PPIs, thereby modulating cellular signaling pathways and offering therapeutic benefits.

The synthetic accessibility of Benzyl N-(3-hydroxycyclobutyl)carbamate has also been a subject of extensive research. Several efficient synthetic routes have been developed to produce this compound on a large scale. For example, one common approach involves the reaction of benzyl chloroformate with 3-aminocyclobutanol under mild conditions. This method provides high yields and excellent purity, making it suitable for industrial applications.

In addition to its use as a protecting group and synthetic intermediate, Benzyl N-(3-hydroxycyclobutyl)carbamate has shown potential in materials science. The unique combination of aromatic and cyclic aliphatic moieties makes it an attractive candidate for the development of functional polymers and coatings. These materials can exhibit enhanced mechanical properties, thermal stability, and chemical resistance, which are desirable in various industrial applications.

The environmental impact of Benzyl N-(3-hydroxycyclobutyl)carbamate has also been evaluated in recent studies. Research indicates that this compound is biodegradable under appropriate conditions and does not pose significant environmental risks when used responsibly. However, proper handling and disposal practices are essential to ensure safety and compliance with regulatory standards.

In conclusion, Benzyl N-(3-hydroxycyclobutyl)carbamate (CAS No. 130396-60-0) is a multifaceted compound with a wide range of applications in organic chemistry, medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features and versatile reactivity make it an invaluable tool for researchers seeking to develop novel therapeutic agents and functional materials. As ongoing research continues to uncover new possibilities for this compound, its importance in various scientific disciplines is likely to grow even further.

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